Michellamine A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

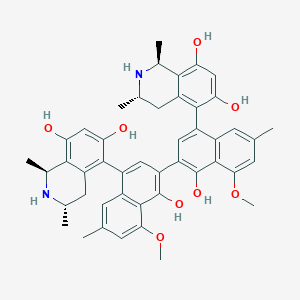

Michellamine A is a dimeric isoquinoline alkaloid isolated from Ancistrocladus abbreviatus and has been shown to exhibit anti-HIV activity. It has a role as a metabolite, an anti-HIV-1 agent and an anti-HIV-2 agent. It is an isoquinoline alkaloid, a polyphenol, a ring assembly, a member of isoquinolines, an aromatic ether, a methoxynaphthalene and a member of naphthols.

Wissenschaftliche Forschungsanwendungen

Quantum Chemical Analysis

Michellamine A, along with other michellamines, has been studied through quantum chemical calculations. These dimeric naphthylisoquinoline alkaloids, notable for their large molecular size and flexibility, have been analyzed for their circular dichroism (CD) spectra. This kind of analysis is crucial for understanding the stereochemical properties of complex organic compounds like michellamine A (Bringmann, Gulden, & Busemann, 2003).

Anti-HIV Activity

Michellamine A has demonstrated significant anti-HIV properties. It inhibits HIV reverse transcriptase activity and prevents HIV-induced cellular fusion and syncytium formation, which are crucial in viral propagation. This activity is notable in the context of searching for novel anti-HIV compounds (Definitions, 2020).

Structural and Conformational Studies

Michellamine A's structure and conformation have been explored in various studies. Computational studies have analyzed its conformation in different solvents, providing insights into the intramolecular interactions and stability of the compound. This research is essential for understanding the physicochemical properties and potential biological activities of michellamine A (Mammino & Bilonda, 2017).

Antiausterity Activities Against Pancreatic Cancer Cells

Research has also delved into the potential antiausterity activities of michellamine A against pancreatic cancer cells. This line of investigation is crucial for discovering new therapeutic agents for cancer treatment (Lombe et al., 2018).

Sustainable Harvest for Research

The sustainable harvest of plants producing michellamine A, such as Ancistrocladus korupensis, has been a topic of economic botanical interest. Understanding the sustainable sourcing of such compounds is vital for ecological preservation and long-term research feasibility (Thomas et al., 2008).

Synthesis and Analogue Studies

Efforts have been made in the efficient synthesis of michellamine A analogs, such as korupensamines and michellamine B. These synthetic methodologies are crucial for creating compounds with potentially improved or varied biological activities (Xu et al., 2014).

Eigenschaften

Produktname |

Michellamine A |

|---|---|

Molekularformel |

C46H48N2O8 |

Molekulargewicht |

756.9 g/mol |

IUPAC-Name |

(1S,3S)-5-[3-[4-[(1S,3S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |

InChI |

InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3/t21-,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

GMLBVLXDRNJFGR-ZJZGAYNASA-N |

Isomerische SMILES |

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@@H](N[C@H](C8=C(C=C7O)O)C)C)O |

Kanonische SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |

Synonyme |

michellamine A michellamine B michellamine C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

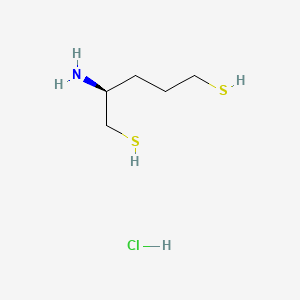

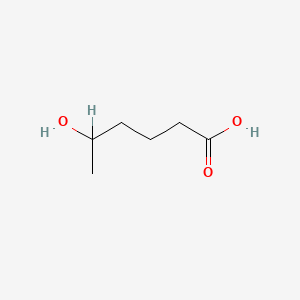

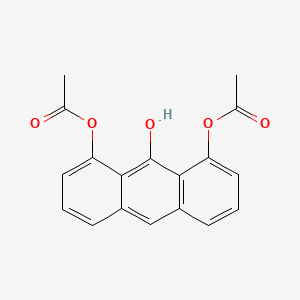

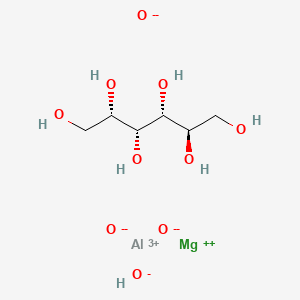

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;7-hydroxy-10-oxidophenoxazin-10-ium-3-one;azide](/img/structure/B1208755.png)

![1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1208762.png)

![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)